1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone
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Overview
Description
1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone is a heterocyclic compound that features an indazole ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole ring . The piperazine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The indazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the piperazine moiety.
Scientific Research Applications
1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The piperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler indazole derivative with similar pharmacological properties.
2H-indazole: Another indazole isomer with distinct chemical behavior.
Imidazole-containing compounds: Share similar heterocyclic structures and biological activities.
Uniqueness
1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone is unique due to the combination of the indazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-7-14-5-6-17(9)13(18)10-3-2-4-12-11(10)8-15-16-12/h2-4,8-9,14H,5-7H2,1H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGSLVSRQOBBOV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=C3C=NNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)C2=C3C=NNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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